Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride typically involves the reaction of 3-(aminomethyl)azetidine-1-carboxylic acid with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl-substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Cbz-3-Cyanoazetidine
- 1-Cbz-Azetidine-3-carboxylic acid
- Methyl 1-Cbz-azetidine-3-carboxylate
- Benzyl 3-iodoazetidine-1-carboxylate
- Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Uniqueness
Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and aminomethyl functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
benzyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXGEWFFGZQPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660905 |
Source
|
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203086-10-5 |
Source
|
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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